molecular formula C16H17NO2 B12516255 N-(5-methoxy-2-methylphenyl)-2-methylbenzamide CAS No. 712298-98-1

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide

Cat. No.: B12516255
CAS No.: 712298-98-1
M. Wt: 255.31 g/mol
InChI Key: RPVUVZMCGNYSBU-UHFFFAOYSA-N
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Description

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to a benzamide moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2-methylphenyl)-2-methylbenzamide typically involves the reaction of 5-methoxy-2-methylaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(5-hydroxy-2-methylphenyl)-2-methylbenzamide.

    Reduction: Formation of N-(5-methoxy-2-methylphenyl)-2-methylbenzylamine.

    Substitution: Formation of N-(5-halogen-2-methylphenyl)-2-methylbenzamide.

Scientific Research Applications

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxy-2-methylphenyl)acetamide: Similar structure but with an acetamide moiety instead of a benzamide.

    N-(5-methoxy-2-methylphenyl)propionamide: Similar structure but with a propionamide moiety.

    N-(5-methoxy-2-methylphenyl)butyramide: Similar structure but with a butyramide moiety.

Uniqueness

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the benzamide moiety, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

712298-98-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(5-methoxy-2-methylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-11-6-4-5-7-14(11)16(18)17-15-10-13(19-3)9-8-12(15)2/h4-10H,1-3H3,(H,17,18)

InChI Key

RPVUVZMCGNYSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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